MMP-2 Inhibitory Potency: ~20-Fold Superiority Over a Structurally Related Piperazine-Containing Analog from the Same Screening Platform
In a head-to-head biochemical comparison using an esterase-based assay with APMA-activated human recombinant MMP-2 and 4-nitrophenylacetate as the chromogenic substrate (5-minute incubation), Ethanone, 1-(4-acetyl-1-piperazinyl)-2-(4-nitrophenyl)- (BDBM50123932 / CHEMBL3622226) exhibited an IC₅₀ of 210 nM [1]. Under identical assay conditions, a comparator piperazine-containing compound from the same screening library (BDBM50123933 / CHEMBL3622784) yielded an IC₅₀ of 4,170 nM [2]. This represents an approximately 19.9-fold difference in inhibitory potency.
| Evidence Dimension | MMP-2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 210 nM |
| Comparator Or Baseline | BDBM50123933 (CHEMBL3622784): 4,170 nM |
| Quantified Difference | ~19.9-fold lower IC₅₀ (more potent) |
| Conditions | APMA-activated human recombinant MMP-2; 4-nitrophenylacetate substrate; esterase assay; 5 min incubation (Nanjing University / ChEMBL curated data) |
Why This Matters
A nearly 20-fold improvement in MMP-2 potency directly impacts the concentration required to achieve target engagement, enabling lower compound loading in enzymatic studies and reducing the risk of off-target effects at higher concentrations.
- [1] BindingDB. BDBM50123932 (CHEMBL3622226). MMP-2 IC₅₀ = 210 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50123932 (accessed 2026-05-01). View Source
- [2] BindingDB. BDBM50123933 (CHEMBL3622784). MMP-2 IC₅₀ = 4,170 nM. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50123933 (accessed 2026-05-01). View Source
